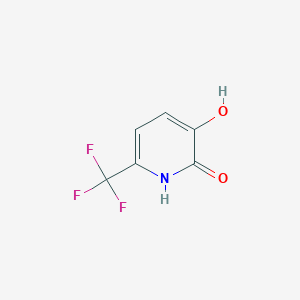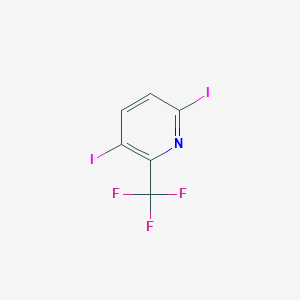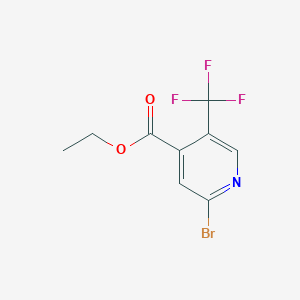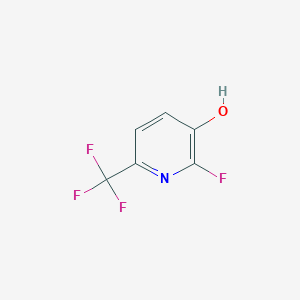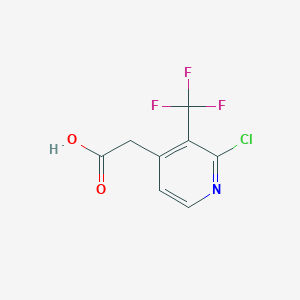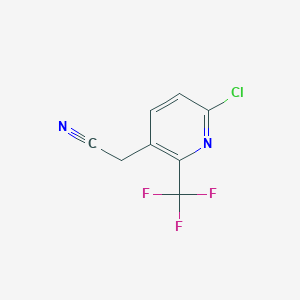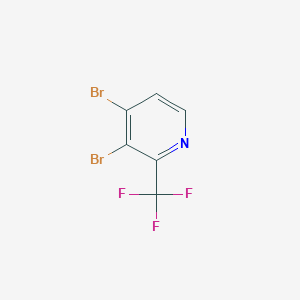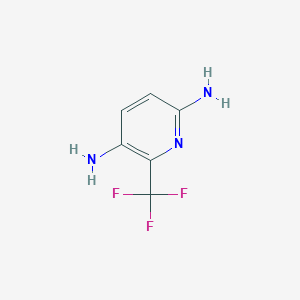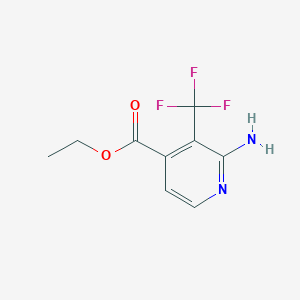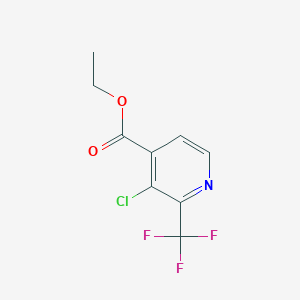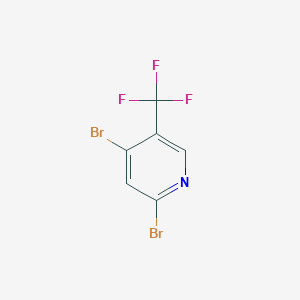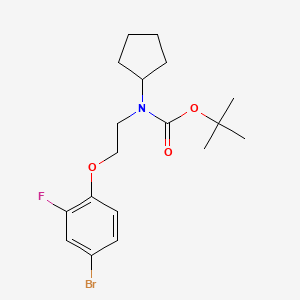
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate
Descripción general
Descripción
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate is a synthetic compound, which has many uses in scientific research. It is a versatile molecule that can be used as a catalyst or as a reagent in various laboratory experiments. It is a very useful compound due to its stability, low toxicity, and high reactivity.
Aplicaciones Científicas De Investigación
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate serves as a vital intermediate in the synthesis of various biologically active compounds. For instance, its derivative, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is crucial in the production of Omisertinib (AZD9291), an effective treatment for certain types of cancer. This compound is synthesized through a multi-step process including acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Enantioselective Synthesis of Carbocyclic Analogues
The compound also plays a critical role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been elucidated, confirming the relative substitution of the cyclopentane ring, which is significant for understanding and improving the synthesis process (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Synthesis Studies
Research has focused on exploring the chemical reactions and potential applications of derivatives of Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate in various synthetic processes. These studies provide insights into the compound's reactivity and potential uses in creating new molecular structures and compounds with potential therapeutic properties. Examples include the synthesis of different carbamates and ureas (Brugier, Outurquin, & Paulmier, 2001), (Smith, El‐Hiti, & Alshammari, 2013).
Preparation of Specific Derivatives
Studies have also detailed the preparation of specific derivatives of this compound. These investigations provide a deeper understanding of the compound's versatility in synthetic chemistry and its potential applications in creating new molecules with various biological activities (Wu, 2011), (Doraswamy & Ramana, 2013).
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21(14-6-4-5-7-14)10-11-23-16-9-8-13(19)12-15(16)20/h8-9,12,14H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURFOVHHXUOAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



